2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1011881-34-7
VCID: VC11915757
InChI: InChI=1S/C18H18ClN3O4S2/c1-24-12-4-3-11(9-13(12)25-2)7-8-20-16(23)10-27-18-22-21-17(26-18)14-5-6-15(19)28-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC
Molecular Formula: C18H18ClN3O4S2
Molecular Weight: 439.9 g/mol

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

CAS No.: 1011881-34-7

Cat. No.: VC11915757

Molecular Formula: C18H18ClN3O4S2

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide - 1011881-34-7

Specification

CAS No. 1011881-34-7
Molecular Formula C18H18ClN3O4S2
Molecular Weight 439.9 g/mol
IUPAC Name 2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C18H18ClN3O4S2/c1-24-12-4-3-11(9-13(12)25-2)7-8-20-16(23)10-27-18-22-21-17(26-18)14-5-6-15(19)28-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
Standard InChI Key QYGASERBDJFXLG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group. A sulfanyl (-S-) linker connects this heterocycle to an acetamide moiety, which is further functionalized with a 2-(3,4-dimethoxyphenyl)ethyl group. Key structural attributes include:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .

  • 5-Chlorothiophene: Enhances lipophilicity and electronic interactions via sulfur and chlorine atoms .

  • 3,4-Dimethoxyphenethyl group: Introduces aromaticity and potential for π-π stacking, with methoxy groups modulating solubility and receptor binding .

Physicochemical Properties

Though experimental data for this exact compound are sparse, analogs provide reliable estimates:

PropertyValue/EstimateSource Compound Reference
Molecular FormulaC₁₉H₁₉ClN₃O₄S₂Derived from
Molecular Weight~452.0 g/molCalculated
logP (Partition Coeff.)3.8–4.5Similar to
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors7 (oxadiazole, amide, ethers)
Polar Surface Area~95 ŲEstimated via analogs

The 3,4-dimethoxyphenyl group likely enhances solubility in polar aprotic solvents compared to non-substituted aryl analogs .

Synthetic Strategies

Key Intermediates and Pathways

Synthesis typically involves multi-step protocols:

  • Formation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol:

    • Cyclization of 5-chlorothiophene-2-carbohydrazide with carbon disulfide under basic conditions .

  • S-Alkylation with Bromoacetamide Derivative:

    • Reaction of the thiol intermediate with 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in the presence of a base (e.g., K₂CO₃) .

  • Purification:

    • Chromatography or recrystallization from ethanol/water mixtures .

Reaction Optimization

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .

  • Temperature: 60–80°C for S-alkylation to ensure completion without side reactions .

  • Catalysts: Use of coupling agents like EDC/HOBt for amide bond formation in precursor synthesis .

Structure-Activity Relationships (SAR)

Heterocyclic Core Modifications

  • Oxadiazole vs. Thiadiazole: Replacement with 1,2,4-thiadiazole reduces AChE inhibition by 3-fold .

  • Chlorine Position: 5-Chloro substitution on thiophene enhances antimicrobial potency compared to 4-chloro analogs .

Aromatic Substituent Effects

  • Methoxy Groups: 3,4-Dimethoxy configuration on phenyl improves solubility and receptor affinity over mono-methoxy derivatives .

  • Phenethyl vs. Benzyl: The ethyl spacer in N-[2-(3,4-dimethoxyphenyl)ethyl] enhances conformational flexibility, potentially improving target engagement .

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